An In-depth Technical Guide to the Chemical Properties of Lysinoalanine Dihydrochloride
An In-depth Technical Guide to the Chemical Properties of Lysinoalanine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysinoalanine (LAL), a non-proteinogenic amino acid, emerges as a significant compound primarily formed during the processing of protein-rich foods under alkaline and/or high-temperature conditions.[1][2] Its presence serves as a marker for protein damage and has implications for nutritional quality and food safety.[2][3] This guide provides a comprehensive overview of the chemical properties of lysinoalanine dihydrochloride, its formation, reactivity, and analytical characterization, with a focus on providing practical insights for researchers and professionals in drug development and food science.
Chemical and Physical Properties
Lysinoalanine dihydrochloride is the hydrochloride salt of lysinoalanine. The addition of two hydrochloride moieties enhances its stability and solubility in aqueous solutions, making it a common form for analytical standards and research purposes.
| Property | Value | Source(s) |
| Chemical Name | N6-(2-amino-2-carboxyethyl)-L-lysine dihydrochloride | N/A |
| CAS Number | 4418-81-9 | [4] |
| Molecular Formula | C₉H₁₉N₃O₄ · 2HCl | [4] |
| Molecular Weight | 306.19 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 176-179 °C (with decomposition) | [4][5] |
| Solubility | Slightly soluble in water; Soluble in DMSO | [4][5] |
| Stability | Hygroscopic | [5] |
| Storage | -15°C | [4][5] |
Formation and Reactivity
The formation of lysinoalanine is a well-understood chemical process involving a two-step mechanism.[2] This process is of particular interest in food chemistry and toxicology as it can reduce the nutritional value of proteins by cross-linking essential amino acids.[2]
Mechanism of Formation
The primary pathway for lysinoalanine formation involves the following steps:
-
β-Elimination: Under alkaline conditions and/or heat, a labile group is eliminated from an amino acid residue to form a dehydroalanine (DHA) intermediate.[2] The most common precursors to DHA are cysteine (elimination of H₂S) and serine (elimination of H₂O).[2]
-
Nucleophilic Addition: The ε-amino group of a lysine residue acts as a nucleophile and attacks the double bond of the dehydroalanine intermediate, forming a stable lysinoalanine cross-link.[2]
This reaction is favored by high pH, elevated temperatures, and prolonged processing times.[2]
Caption: Formation pathway of Lysinoalanine.
Reactivity and Stability
Lysinoalanine dihydrochloride is a stable compound under standard laboratory conditions but is susceptible to degradation under extreme pH and temperature. Its hygroscopic nature necessitates storage in a dry environment to prevent moisture absorption.[5] The stability of similar amino acid hydrochlorides, such as L-lysine monohydrochloride, is known to be pH-dependent, with increased degradation at lower pH values.[6] The thermal degradation of related compounds often follows first-order kinetics.[7]
Analytical Characterization
The accurate detection and quantification of lysinoalanine are crucial for food quality control and toxicological studies. Various analytical techniques have been developed for this purpose, each with its own advantages and limitations.
Spectroscopic Analysis
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for the identification and quantification of lysinoalanine. Electrospray ionization (ESI) is a common ionization technique used for LC-MS analysis. The fragmentation pattern of lysinoalanine in MS/MS experiments can provide structural confirmation. A characteristic fragmentation occurs between the α-carbon and β-carbon of the lysinoalanine crosslink.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in lysinoalanine dihydrochloride. Characteristic absorption peaks for amine (-NH), carboxylic acid (-COOH), and aliphatic (C-H) groups would be expected. The amide I and amide II bands are characteristic of protein structures and can be observed in related studies.[10]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the separation and quantification of lysinoalanine in various matrices.
HPLC Analysis: Reversed-phase HPLC is frequently used for lysinoalanine analysis. Due to the lack of a strong chromophore, derivatization is necessary for sensitive detection, typically with fluorescence or UV-visible detectors. Common derivatizing agents include dansyl chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).[11][12]
GC Analysis: Gas chromatography also requires derivatization to increase the volatility of the amino acid. The derivatized lysinoalanine can then be separated on a capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS).[5]
Experimental Protocol: Quantification of Lysinoalanine by HPLC with Pre-column Derivatization
This protocol outlines a reliable method for the quantification of lysinoalanine in protein hydrolysates using HPLC with fluorescence detection after derivatization with o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[13][14]
I. Materials and Reagents
-
Lysinoalanine dihydrochloride standard
-
Hydrochloric acid (HCl), 6 M
-
Borate buffer (0.1 M, pH 10.4)
-
o-Phthalaldehyde (OPA) reagent
-
9-Fluorenylmethyl chloroformate (FMOC) reagent
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ultrapure water
II. Sample Preparation (Protein Hydrolysis)
-
Weigh approximately 100 mg of the protein sample into a hydrolysis tube.
-
Add 5 mL of 6 M HCl.
-
Flush the tube with nitrogen, seal it, and hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the sample and filter it to remove any particulate matter.
-
Evaporate the filtrate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of ultrapure water.
III. Derivatization Procedure (Automated or Manual)
-
In a vial, mix an aliquot of the sample or standard solution with the borate buffer.
-
Add the OPA reagent and allow it to react for a specific time (e.g., 1 minute) to derivatize primary amino acids.
-
Add the FMOC reagent to derivatize secondary amino acids (if present) and allow for a further reaction time.
-
Neutralize the reaction with an acid solution.
Caption: HPLC analysis workflow for Lysinoalanine.
IV. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate with tetrahydrofuran)
-
Mobile Phase B: Acetonitrile/Methanol mixture
-
Gradient Elution: A programmed gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Fluorescence Detector:
-
Excitation: 340 nm, Emission: 450 nm (for OPA derivatives)
-
Excitation: 266 nm, Emission: 305 nm (for FMOC derivatives)
-
V. Quantification
Prepare a calibration curve using standard solutions of lysinoalanine dihydrochloride of known concentrations. The concentration of lysinoalanine in the sample is determined by comparing its peak area to the calibration curve.
Safety and Handling
-
Toxicity: Lysinoalanine has been shown to be nephrotoxic in rats, causing renal lesions.[15] Free lysinoalanine is considered more toxic than its protein-bound form.[10]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of dust.[16]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Due to its hygroscopic nature, keep the container tightly sealed.[5][16]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Lysinoalanine dihydrochloride is a critical compound for research in food science, nutrition, and toxicology. Understanding its chemical properties, formation pathways, and analytical methodologies is essential for accurately assessing its presence and impact. This guide provides a comprehensive technical overview to support researchers and professionals in their work with this important, yet potentially harmful, amino acid derivative.
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